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molecular formula C6H6BrNO4 B1680852 N-Succinimidyl bromoacetate CAS No. 42014-51-7

N-Succinimidyl bromoacetate

Cat. No. B1680852
M. Wt: 236.02 g/mol
InChI Key: NKUZQMZWTZAPSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05237016

Procedure details

Bromoacetic acid (20 mmoles) was treated with dicyclohexyl-carbodiimide (22 mmoles, 1.1 equivalents) and N-hydroxysuccinimide (22 mmoles) in 30 ml CH2Cl2 at 4° C. according to the procedure of M. S. Bernatowicz and G. R. Matsueda (Anal. Biochem. 155:95, 1986) to give the N-succinimidyl bromoacetate as a white solid.
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
22 mmol
Type
reactant
Reaction Step One
Quantity
22 mmol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3]([OH:5])=[O:4].C1(N=C=NC2CCCCC2)CCCCC1.O[N:22]1[C:26](=[O:27])[CH2:25][CH2:24][C:23]1=[O:28]>C(Cl)Cl>[CH2:25]1[C:26](=[O:27])[N:22]([O:4][C:3]([CH2:2][Br:1])=[O:5])[C:23](=[O:28])[CH2:24]1

Inputs

Step One
Name
Quantity
20 mmol
Type
reactant
Smiles
BrCC(=O)O
Name
Quantity
22 mmol
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Name
Quantity
22 mmol
Type
reactant
Smiles
ON1C(CCC1=O)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1CC(=O)N(C1=O)OC(=O)CBr

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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